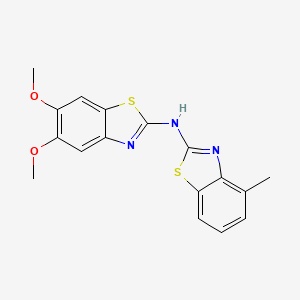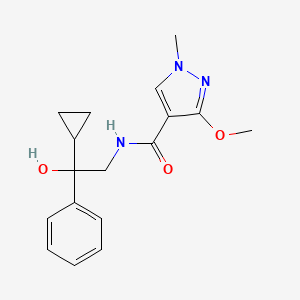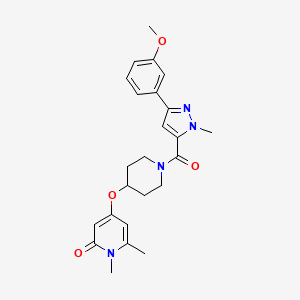
4-((1-(3-(3-metoxifenil)-1-metil-1H-pirazol-5-carbonil)piperidin-4-il)oxi)-1,6-dimetilpiridin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound. This multi-functional molecule, due to its structural complexity and unique properties, has attracted significant interest across multiple disciplines, particularly in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has diverse applications, including:
Chemistry: : It's used as a building block for creating more complex molecules.
Biology: : It serves as a probe in biochemical assays to study enzyme inhibition.
Medicine: : Investigated for potential therapeutic properties such as anti-inflammatory or anti-cancer effects.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step reaction process starting from basic organic substrates. Typically, the reaction sequence might include:
Formation of Pyrazole Ring: : This could involve the condensation of 3-methoxyphenyl hydrazine with a diketone.
Piperidine Addition: : Addition of piperidine into the pyrazole ring usually requires an acylation reaction under controlled temperatures.
Coupling Reaction: : The final coupling step, joining the piperidine and the pyrazole with the pyridinone moiety, might involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
On an industrial scale, the preparation might involve using continuous flow reactors to ensure precise temperature control and reaction scalability. The choice of solvents, reagents, and purification methods (such as chromatography or crystallization) is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : Leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Often resulting in alcohols or amines, depending on the specific site of reduction.
Substitution: : Nucleophilic or electrophilic substitution can occur at different sites, given the presence of multiple reactive groups.
Common Reagents and Conditions
Typical reagents might include:
Oxidants: : Such as potassium permanganate or chromium trioxide.
Reductants: : Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substituting Agents: : Like alkyl halides or acyl chlorides.
Major Products
The reaction conditions and reagents determine the major products:
Oxidation often leads to ketones or acids.
Reduction might yield alcohols or amines.
Substitution reactions depend on the specific reagents used but often result in complex derivatives.
Mecanismo De Acción
The compound acts through multiple molecular targets and pathways. Its mechanism of action may involve:
Binding to Enzymes: : Inhibiting specific enzymes related to disease pathways.
Interacting with Receptors: : Modulating receptor activity in biological systems.
Pathway Involvement: : Affecting key signaling pathways that control cellular processes.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, this compound is unique due to:
Higher Affinity: : For certain biological targets.
Enhanced Stability: : Under physiological conditions.
Improved Selectivity: : Leading to fewer side effects.
Similar Compounds
1-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonitrile
4-Pyridin-2-one derivatives
Piperidinyl-substituted phenyl derivatives
Hopefully that was helpful. What’s next on our list today?
Propiedades
IUPAC Name |
4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-12-20(14-23(29)26(16)2)32-18-8-10-28(11-9-18)24(30)22-15-21(25-27(22)3)17-6-5-7-19(13-17)31-4/h5-7,12-15,18H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZXETCUVZXJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

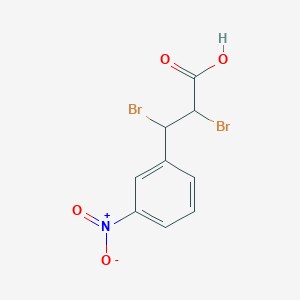
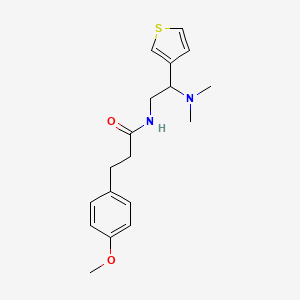

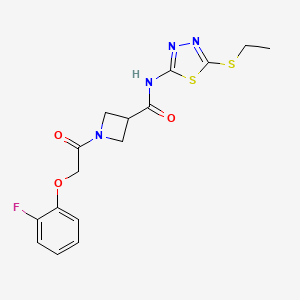
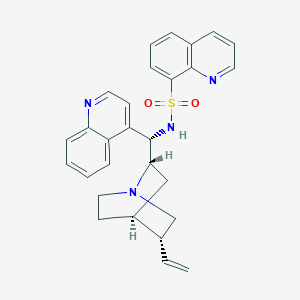
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)

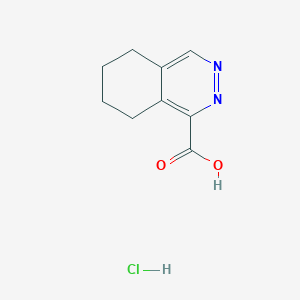
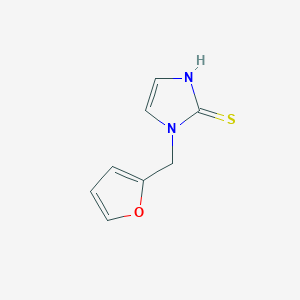
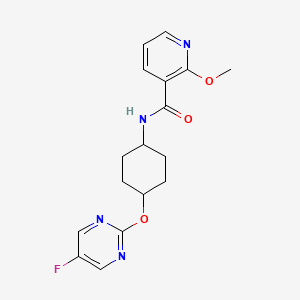
![methyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2496303.png)
